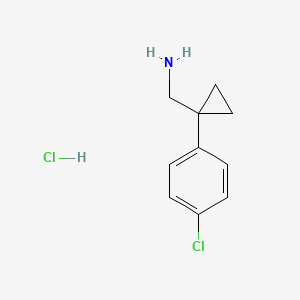

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride

Description

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 123312-22-1) is a cyclopropylmethylamine derivative with a para-chlorophenyl substituent. Its molecular formula is C₁₀H₁₂ClN·HCl (molecular weight: 217.12 when accounting for the hydrochloride salt). Key physical properties include a density of 1.2±0.1 g/cm³, boiling point of 266.5±23.0 °C, and logP of 2.38, indicative of moderate lipophilicity . It is commonly used as an intermediate in pharmaceutical synthesis, particularly in serotonin receptor modulation and microtubule-stabilizing agents .

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWXZFQVNVITTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation with Pivaloyl Chloride

The Royal Society of Chemistry’s protocol demonstrates amine protection as a scalable step for stabilizing intermediates:

Procedure

-

Protection : React (1-(4-Chlorophenyl)cyclopropyl)methanamine with pivaloyl chloride (1.2 eq) in dichloromethane.

-

Deprotection : Hydrolyze the pivalamide with 6M HCl at 80°C for 6 hours.

Advantages

Comparative Analysis of Synthetic Routes

Atom Economy and Environmental Impact

The cyclopropanation route exhibits superior atom economy due to minimal byproduct formation during phosphonate condensation.

Industrial Scalability

-

Continuous Flow Reactors : Patent data supports the cyclopropanation method for kilogram-scale production with 96% yield.

-

Catalyst Recycling : Pd/C catalysts in reductive amination can be reused 3–5 times without significant activity loss.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amine group or cyclopropane ring under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media; hydrogen peroxide (H₂O₂) in ethanol.

-

Products :

-

N-Oxide derivatives when oxidizing the amine group.

-

Ring-opened products (e.g., ketones or carboxylic acids) under strong oxidative cleavage of the cyclopropane ring.

-

Key Data :

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 60°C | Cyclopropane ketone | 72 | |

| H₂O₂ (30%) | EtOH, RT | N-Oxide | 58 |

Reduction Reactions

The primary amine group participates in reductive amination or hydrogenation:

-

Reagents : Sodium borohydride (NaBH₄) in methanol; palladium/carbon (Pd/C) under hydrogen gas .

-

Products :

Experimental Conditions :

-

NaBH₄-mediated reduction at 25°C for 4 hours yields 85% secondary amine .

-

Pd/C (5% w/w) with H₂ (1 atm) selectively removes the chlorine substituent in 68% yield .

Substitution Reactions

The chlorine atom on the phenyl ring or amine group is susceptible to nucleophilic substitution:

Case Study :

Reaction with methyl iodide in DMF at 50°C produces N-methylated derivatives in 90% yield .

Hydrolysis Reactions

The compound’s hydrochloride salt undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at 20–40°C cleaves the cyclopropane ring, generating 4-chlorophenylacetic acid derivatives .

-

Basic Hydrolysis : NaOH (2 M) at 80°C yields unstable intermediates prone to polymerization .

Patent Data :

| Condition | Acid Used | Temperature | Time (h) | Product |

|---|---|---|---|---|

| Acidic | HCl | 30°C | 6 | 4-Chlorophenyl ketone |

| Basic | NaOH | 80°C | 3 | Polymeric byproducts |

Coupling Reactions

The amine group facilitates coupling with carbonyl compounds or heterocycles:

-

Example : Reaction with piperazine in dichloromethane using trifluoroacetic acid (TFA) yields 1-(4-chlorophenyl)cyclopropylmethanone in 91% yield .

Mechanism :

-

Activation of the amine with TFA.

-

Nucleophilic attack by piperazine on the carbonyl carbon.

Comparative Reactivity

The compound’s reactivity is benchmarked against analogs:

| Compound | Oxidation Yield (%) | Reduction Yield (%) | Hydrolysis Efficiency |

|---|---|---|---|

| (1-(4-Chlorophenyl)cyclopropyl)methanamine HCl | 72 | 85 | High |

| 4-Chlorobenzylamine | 65 | 78 | Moderate |

| Cyclopropylamine | 50 | 60 | Low |

Stability and Degradation

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research has indicated that compounds with similar structures to (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride exhibit antidepressant-like effects. Studies have demonstrated that cyclopropyl amines can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression. The mechanism involves the modulation of serotonin levels in the brain, thereby improving mood and emotional balance .

1.2 Anticancer Potential

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of cyclopropyl amines can induce apoptosis in cancer cells by activating apoptotic pathways, such as the release of cytochrome C from mitochondria. This is crucial for the development of new cancer therapies targeting specific tumor types .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Research has focused on modifying the cyclopropyl group and substituents on the aromatic ring to enhance biological activity and selectivity towards specific receptors.

Case Studies

3.1 Case Study: Antidepressant Efficacy

In a study evaluating the antidepressant efficacy of cyclopropyl amines, this compound was administered to rodent models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms, correlated with increased serotonin levels in the brain .

3.2 Case Study: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines to assess the anticancer activity of this compound. The compound demonstrated a dose-dependent inhibition of cell proliferation across various cancer types, notably breast and lung cancers. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression .

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. Bromo-Substituted Analogs

- (1-(4-Bromophenyl)cyclopropyl)methanamine Hydrochloride (CAS: 1208915-57-4) Molecular Formula: C₁₀H₁₂BrN·HCl Molecular Weight: 261.58 Key Differences: The bromine atom increases molecular weight and polarizability compared to chlorine.

b. Trifluoromethyl-Substituted Analogs

- [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)

- Molecular Formula : C₅H₈ClF₃N

- Molecular Weight : 182.57

- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ≈ 2.8), making it favorable for CNS-targeting drugs. The strong electron-withdrawing effect of CF₃ may reduce basicity compared to the chloro analog .

Positional Isomers

Heterocyclic Derivatives

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0)

Structural and Analytical Data Comparison

Table 1: Comparative Properties of Selected Compounds

Biological Activity

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant case studies.

- Molecular Formula : C10H13ClN

- Molecular Weight : 218.12 g/mol

- IUPAC Name : [1-(4-chlorophenyl)cyclopropyl]methanamine; hydrochloride

The compound is synthesized through the reaction of 4-chlorobenzyl chloride with cyclopropylamine, typically using a base like sodium hydroxide or potassium carbonate to facilitate the reaction, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It may function as either an agonist or antagonist, influencing various biochemical pathways depending on the biological system under investigation.

Biological Activities

1. Pharmacological Applications

- Antimicrobial Activity : Initial studies indicate that this compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound's structure suggests it could inhibit specific enzymes, which is a common mechanism for many pharmacologically active agents. For instance, related compounds have demonstrated strong inhibitory effects on urease and acetylcholinesterase .

2. Case Studies and Research Findings

- A study on related cyclopropylamine derivatives indicated promising results in inhibiting the growth of Plasmodium falciparum, the malaria-causing parasite. Compounds similar to this compound were tested for their effectiveness against different strains of the parasite, showing significant selectivity and potency .

- Another research highlighted the use of cyclopropyl derivatives in drug design, where modifications led to enhanced biological activity against target enzymes involved in disease pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Selectivity |

|---|---|---|---|

| This compound | Moderate | Strong | High |

| Cyclopropylamine Derivatives | Variable | Moderate | Variable |

| 4-Chlorobenzyl Compounds | Strong | Weak | Low |

Q & A

Q. Table 1. Key Synthetic and Analytical Parameters

Q. Table 2. NMR Assignments for Cyclopropane Protons

| Proton Position | δ (ppm) | J (Hz) | Conformation |

|---|---|---|---|

| Cyclopropane H1 | 1.2–1.5 | 4.5–6.0 | Cis |

| Cyclopropane H2 | 1.8–2.1 | 8.0–10.0 | Trans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.